Cas no 1173202-49-7 (tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)

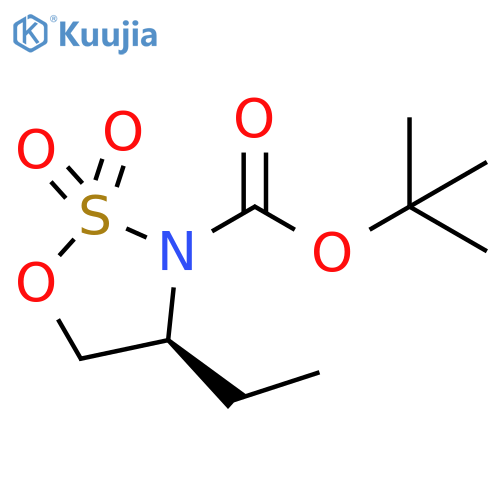

1173202-49-7 structure

商品名:tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate

CAS番号:1173202-49-7

MF:C9H17NO5S

メガワット:251.299981832504

MDL:MFCD28502420

CID:4561524

PubChem ID:118998227

tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (4S)-4-ethyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate

- (S)-3-Boc-4-ethyl-2,2-dioxo-[1,2,3]oxathiazolidine

- (S)-3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide

- 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-ethyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)-

- tert-Butyl (4S)-4-ethyl-2,2-dioxo-1,2$l^{6},3-oxathiazolidine-3-carboxylate

- tert-butyl (S)-4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate

- SCHEMBL25011489

- BS-30178

- (S)-tert-Butyl4-ethyl-1,2,3-oxathiazolidine-3-carboxylate2,2-dioxide

- (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- P15015

- CS-0056855

- tert-butyl (4S)-4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate

- TERT-BUTYL (4S)-4-ETHYL-2,2-DIOXO-1,2??,3-OXATHIAZOLIDINE-3-CARBOXYLATE

- 1173202-49-7

-

- MDL: MFCD28502420

- インチ: 1S/C9H17NO5S/c1-5-7-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1

- InChIKey: RGMWNSRIFDGQIH-ZETCQYMHSA-N

- ほほえんだ: O1C[C@H](CC)N(C(OC(C)(C)C)=O)S1(=O)=O

計算された属性

- せいみつぶんしりょう: 251.08274382g/mol

- どういたいしつりょう: 251.08274382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 81.3Ų

tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | P42463-1G |

(S)-3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide |

1173202-49-7 | 95% | 1G |

$335 | 2023-09-15 | |

| Ambeed | A391387-100mg |

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide |

1173202-49-7 | 98% | 100mg |

$97.0 | 2025-02-21 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41391-0.25g |

(s)-3-boc-4-ethyl-2,2-dioxo-[1,2,3]oxathiazolidine |

1173202-49-7 | 97% | 0.25g |

¥2361 | 2023-09-15 | |

| 1PlusChem | 1P00HEEH-500mg |

(s)-3-boc-4-ethyl-2,2-dioxo-[1,2,3]oxathiazolidine |

1173202-49-7 | 97% | 500mg |

$163.00 | 2023-12-26 | |

| 1PlusChem | 1P00HEEH-5g |

(s)-3-boc-4-ethyl-2,2-dioxo-[1,2,3]oxathiazolidine |

1173202-49-7 | 97% | 5g |

$683.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127495-250mg |

(S)-3-Boc-4-ethyl-2,2-dioxo-[1,2,3]oxathiazolidine |

1173202-49-7 | 98% | 250mg |

¥714.00 | 2024-08-09 | |

| Aaron | AR00HEMT-500mg |

(S)-3-Boc-4-Ethyl-2,2-Dioxo-[1,2,3]Oxathiazolidine |

1173202-49-7 | 97% | 500mg |

$180.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1255436-500mg |

(s)-3-boc-4-ethyl-2,2-dioxo-[1,2,3]oxathiazolidine |

1173202-49-7 | 98% | 500mg |

$215 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1255436-5g |

(s)-3-boc-4-ethyl-2,2-dioxo-[1,2,3]oxathiazolidine |

1173202-49-7 | 98% | 5g |

$870 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8179-1.0g |

tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate |

1173202-49-7 | 95% | 1.0g |

¥2666.0000 | 2024-07-28 |

tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1173202-49-7 (tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1173202-49-7)tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):152.0/326.0